BenchChemオンラインストアへようこそ!

N-(13-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

Antimycobacterial QSAR Benzimidazole SAR

N-(1,3-Benzothiazol-2-yl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide (molecular formula C17H14N4OS2, MW 354.45 g/mol) is a synthetic hybrid molecule incorporating benzothiazole and 5-methylbenzimidazole pharmacophores linked via a thioacetamide bridge. It is primarily utilized as a specialized research tool in early-stage medicinal chemistry and chemical biology for probing kinase inhibition, antimycobacterial mechanisms, and anticancer pathways, owing to the established biological relevance of both heterocyclic cores.

Molecular Formula C17H14N4OS2
Molecular Weight 354.5 g/mol
Cat. No. B3438502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(13-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Molecular FormulaC17H14N4OS2
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C17H14N4OS2/c1-10-6-7-11-13(8-10)20-16(18-11)23-9-15(22)21-17-19-12-4-2-3-5-14(12)24-17/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22)
InChIKeySQTBTTLIBZSGGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Baseline for N-(1,3-Benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide: A Heterocyclic Research Probe


N-(1,3-Benzothiazol-2-yl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide (molecular formula C17H14N4OS2, MW 354.45 g/mol) is a synthetic hybrid molecule incorporating benzothiazole and 5-methylbenzimidazole pharmacophores linked via a thioacetamide bridge [1]. It is primarily utilized as a specialized research tool in early-stage medicinal chemistry and chemical biology for probing kinase inhibition, antimycobacterial mechanisms, and anticancer pathways, owing to the established biological relevance of both heterocyclic cores [2][3].

Structural Non-Interchangeability of N-(1,3-Benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide with Related Analogs


The precise positioning of the 5-methyl group on the benzimidazole ring critically dictates the compound's bioactivity profile, making simple substitution with the des-methyl analog (CAS 79420-24-9) or other positional isomers scientifically unsound. SAR studies on benzimidazole-thioacetamide hybrids demonstrate that the 5-methyl substituent significantly enhances antimycobacterial potency compared to the unsubstituted benzimidazole core [1]. Furthermore, benzothiazole-benzimidazole hybrids exhibit target-specific binding modes where even minor substituent changes on either heterocycle can abrogate interactions with key kinase residues like Met318 in the Abl T315I mutant binding pocket [2]. Therefore, procurement decisions must be based on the specific substitution pattern to ensure experimental reproducibility and target engagement.

Quantitative Differentiation Guide for N-(1,3-Benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide


Enhanced Antimycobacterial Activity Conferred by the 5-Methyl Substituent

In a QSAR study of 2-(substituted benzyl)sulfanyl azole derivatives, the antimycobacterial activity against M. tuberculosis was found to be significantly higher for 5-methylbenzimidazole (5-Me-BIM) derivatives compared to their unsubstituted benzimidazole (BIM), benzoxazole (BOZ), and benzothiazole (BTZ) counterparts. The activity increased in the order: BTZ < BOZ ~ BIM < 5-Me-BIM [1]. This class-level inference supports the superior potency of the 5-methylbenzimidazole scaffold present in the target compound.

Antimycobacterial QSAR Benzimidazole SAR

Validated Structural Identity by NMR for Procurement Quality Assurance

The exact compound has a confirmed spectral fingerprint in the SpectraBase database, providing a 1H NMR reference standard (Compound ID: 2PAjClBdmtS, InChIKey: SQTBTTLIBZSGGU-UHFFFAOYSA-N) [1]. In contrast, the commonly listed des-methyl analog (CAS 79420-24-9, PubChem CID 684958) has a distinct InChIKey (DETOLMLOYLGMIB-UHFFFAOYSA-N) and molecular weight (340.4 g/mol) [2]. This allows for definitive analytical differentiation to prevent procurement or dispensing errors.

Analytical Chemistry NMR Spectroscopy Quality Control

Kinase Inhibitor Potential Supported by Benzimidazole/Benzothiazole Pharmacophore Modeling

Computational studies on benzimidazole/benzothiazole derivatives have established a binding model where the benzothiazole-amide-benzimidazole scaffold engages the kinase hinge region via hydrogen bonds with Met318, a critical residue in the Abl T315I mutant pocket [1]. The 5-methyl substituent is predicted to occupy a hydrophobic sub-pocket, contributing to van der Waals stabilization. This target binding mode is consistent with the pharmacophore requirements described in c-MET inhibitor patents where N-(benzothiazol-2-yl)-acetamide derivatives with benzimidazole substitution are explicitly claimed [2].

Kinase Inhibition c-MET Abl T315I Cancer

Optimal Deployment Scenarios for N-(1,3-Benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide in Scientific Programs


Antimycobacterial Lead Optimization and QSAR Studies

This compound serves as a high-priority scaffold for antitubercular drug discovery. Based on QSAR evidence, the 5-methylbenzimidazole motif significantly elevates antimycobacterial activity compared to unsubstituted or other heterocyclic analogs [1]. It is the recommended entry for structure-activity relationship (SAR) expansion around the benzothiazole-thioacetamide-benzimidazole chemotype.

Kinase Inhibitor Probe Development (c-MET/Abl T315I)

The compound is a rational starting point for designing kinase inhibitors targeting c-MET or drug-resistant Abl T315I mutants. Its scaffold is explicitly represented in kinase inhibitor patents and computational models, where the 5-methyl group is predicted to engage a hydrophobic cleft adjacent to the hinge region [2][3]. Procurement of the correctly substituted analog ensures fidelity to the computationally predicted binding pose.

Chemical Biology Probe for Apoptosis Pathway Investigation

Derivatives containing the 5-methylbenzimidazole group have been shown to direct tumor cells to the apoptotic pathway via caspase-3 activation [4]. This compound is suitable for use as a chemical probe in mechanistic studies of apoptosis, enabling differentiation from 5-chloro and other substituted analogs that may exhibit distinct polypharmacology.

Quote Request

Request a Quote for N-(13-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.